Pyrazolo[1,5-a]pyrimidine derivative 29
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 29 is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant biological and photophysical properties. . This compound, in particular, has shown promise in various scientific research fields, making it a compound of interest for further exploration.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 29 typically involves the condensation of amino pyrazoles with chalcones or other suitable electrophiles. One common method includes the use of iodine as a catalyst to facilitate the reaction between amino pyrazoles, chalcones, and diaryl or dialkyl diselenides . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivative 29 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Cyclization: This reaction can be facilitated by using appropriate catalysts and conditions to form fused ring systems.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 29 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 29 involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it inhibits tropomyosin receptor kinases, which play a crucial role in cellular signaling pathways involved in cancer cell growth and survival . The compound’s ability to act as a fluorescent probe is attributed to its electron-donating groups, which enhance its absorption and emission properties .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 29 can be compared with other similar compounds such as:
Coumarin-153: Known for its fluorescent properties, but with different structural features and photophysical behavior.
Prodan: Another fluorescent probe with distinct absorption and emission characteristics.
Rhodamine 6G: A widely used fluorescent dye with different chemical structure and applications.
The uniqueness of this compound lies in its simpler and greener synthetic methodology, as well as its tunable photophysical properties, which make it a versatile compound for various applications .
Properties
Molecular Formula |
C17H17N5 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
6-(1-propylindol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C17H17N5/c1-2-8-21-9-6-13-10-12(3-4-15(13)21)14-11-19-16-5-7-20-22(16)17(14)18/h3-7,9-11H,2,8,18H2,1H3 |
InChI Key |
WYJQPMFWZLKCBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)C3=C(N4C(=CC=N4)N=C3)N |
Origin of Product |
United States |
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